Chiroptical Sign Inversion: 3-Bromo-4-methylmandelic Acid vs. 4-Substituted Mandelic Acids
The sign of the 1Lb Cotton effect in circular dichroism (CD) spectroscopy systematically depends on the ring substitution position in R-mandelic acids. 3-Substituted R-mandelic acids exhibit a positive 1Lb Cotton effect, whereas 4-substituted derivatives exhibit a negative Cotton effect [1]. Since 3-bromo-4-methylmandelic acid bears a bromine at the 3-position, the class-level inference places it in the positive Cotton effect category, directly distinguishing it from 4-bromo-3-methylmandelic acid and 4-bromomandelic acid, which belong to the negative Cotton effect class [1]. This sign reversal provides a definitive spectroscopic fingerprint for identity verification and enantiomeric purity assessment.
| Evidence Dimension | 1Lb Cotton effect sign (R-enantiomer) |
|---|---|
| Target Compound Data | Positive (inferred for 3-substituted class) |
| Comparator Or Baseline | 4-Bromomandelic acid (R-enantiomer): Negative Cotton effect |
| Quantified Difference | Sign reversal (positive vs. negative) |
| Conditions | ORD and CD data for substituted R-mandelic acids, Tetrahedron 1970 |
Why This Matters
For procurement decisions in chiral synthesis, the reversed CD sign of 3-substituted analogs enables distinct enantiomeric purity monitoring methods that cannot be substituted by 4-substituted acids without method revalidation.
- [1] Verbit, L.; Pfeiffer, W. A. Optical rotatory dispersion and circular dichroism of substituted mandelic acids. Tetrahedron 1970, 26 (23), 5507–5518. View Source
